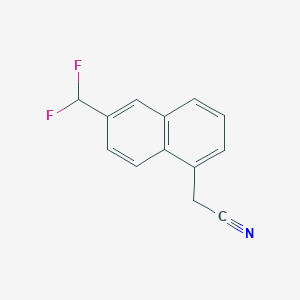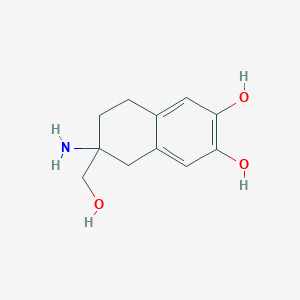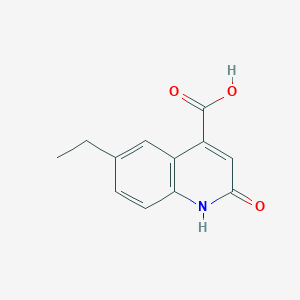
6,8-Difluoro-1,2-dimethylquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-Difluoro-1,2-dimethylquinolin-4(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of fluorine atoms in the structure often enhances the compound’s biological activity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Difluoro-1,2-dimethylquinolin-4(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Starting Material: The synthesis often begins with a suitable quinoline precursor.
Fluorination: Introduction of fluorine atoms at the 6 and 8 positions using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Methylation: Methylation at the 1 and 2 positions using methylating agents such as methyl iodide or dimethyl sulfate.
Cyclization: Formation of the quinolin-4(1H)-one core through cyclization reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
6,8-Difluoro-1,2-dimethylquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions, particularly at the fluorinated positions, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinolin-4-one derivatives, while substitution reactions could introduce various functional groups at the fluorinated positions.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its stability and bioactivity.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6,8-Difluoro-1,2-dimethylquinolin-4(1H)-one involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance binding affinity to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways would depend on the specific application being studied.
Comparación Con Compuestos Similares
Similar Compounds
6,8-Difluoroquinolin-4(1H)-one: Lacks the methyl groups at the 1 and 2 positions.
1,2-Dimethylquinolin-4(1H)-one: Lacks the fluorine atoms at the 6 and 8 positions.
Quinolin-4(1H)-one: The parent compound without any substitutions.
Uniqueness
6,8-Difluoro-1,2-dimethylquinolin-4(1H)-one is unique due to the combination of fluorine and methyl groups, which can enhance its biological activity and stability compared to its analogs
Propiedades
Fórmula molecular |
C11H9F2NO |
|---|---|
Peso molecular |
209.19 g/mol |
Nombre IUPAC |
6,8-difluoro-1,2-dimethylquinolin-4-one |
InChI |
InChI=1S/C11H9F2NO/c1-6-3-10(15)8-4-7(12)5-9(13)11(8)14(6)2/h3-5H,1-2H3 |
Clave InChI |
MKLZAPFRDVVVIE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)C2=C(N1C)C(=CC(=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11892000.png)


![2H-Benzo[H]chromene-3-carbaldehyde](/img/structure/B11892011.png)


![3-Phenylimidazo[1,2-a]pyridin-2-ol](/img/structure/B11892031.png)
![2-Isopropyl-[1,1'-biphenyl]-4-amine](/img/structure/B11892038.png)



